molecular formula C20H18N4O4 B2652303 N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004392-25-9

N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2652303
CAS No.: 1004392-25-9
M. Wt: 378.388
InChI Key: ZJLBTARNZFTAAQ-UHFFFAOYSA-N
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Description

Historical Development of Pyridazine Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, was first synthesized in the late 19th century as part of broader investigations into azine chemistry. Early research focused on its unusual dipole moment (3.94 D), which distinguishes it from pyridine (2.20 D) and pyrimidine (2.10 D). This property was later leveraged in the 20th century for applications in agrochemicals and dyes. A pivotal milestone occurred in 2023 with the U.S. FDA approval of relugolix and deucravacitinib, the first drugs featuring pyridazine scaffolds, validating their therapeutic potential. These breakthroughs catalyzed renewed interest in pyridazine derivatives, particularly dihydropyridazine carboxamides, for their balanced polarity and hydrogen-bonding capacity.

Privileged Scaffold Status of Pyridazine Derivatives

Pyridazine’s status as a privileged scaffold stems from three key attributes:

  • Dual Hydrogen-Bond Acceptors : The two nitrogen atoms enable robust interactions with biological targets, as demonstrated in the binding of R-61837 to the human rhinovirus capsid via water-mediated hydrogen bonds.
  • π-Deficient Aromatic System : The high dipole moment facilitates π-π stacking with aromatic residues like tyrosine, enhancing binding affinity in enzyme active sites.
  • Metabolic and Safety Advantages : Pyridazine derivatives exhibit reduced inhibition of cytochrome P450 enzymes and lower affinity for the cardiac human ether-à-go-go-related gene (hERG) potassium channel compared to other azines, minimizing off-target effects.

These features make pyridazine indispensable in scaffold-hopping strategies, where it replaces less optimal heterocycles while preserving or improving pharmacological activity.

Significance of Dihydropyridazine Carboxamides in Medicinal Chemistry

Dihydropyridazine carboxamides, characterized by a partially saturated pyridazine ring and amide substituents, offer enhanced conformational flexibility and solubility. The compound N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exemplifies this subclass, with its 1,6-dihydropyridazine core reducing planarity to improve membrane permeability. The carboxamide group at position 3 serves as a hydrogen-bond donor/acceptor, critical for target engagement, while the 4-methoxy and 4-methylphenyl substituents modulate electron density and steric bulk. Such derivatives have shown promise in oncology, with recent studies highlighting their inhibition of tyrosine kinases and apoptosis regulators.

Evolution of Structure-Based Design Approaches for Pyridazine Derivatives

Modern pyridazine design integrates computational chemistry, X-ray crystallography, and synthetic innovation. For example, the cocrystal structure of R-61837 with human rhinovirus HRV14 revealed that the pyridazine nitrogen mediates a water-bridged hydrogen bond with Leu106 and Asn219, informing the optimization of vapendavir. Similarly, the synthesis of this compound employs iterative chlorination and amidation steps to position substituents for optimal target complementarity. Advances in density functional theory (DFT) calculations further enable precise tuning of dipole moments and charge distribution, as seen in the development of pyridazine-based peptide nucleic acids (PNAs) that stabilize dsRNA triplex structures.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-7-9-13(10-8-12)24-17(25)11-16(28-2)18(23-24)20(27)22-15-6-4-3-5-14(15)19(21)26/h3-11H,1-2H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLBTARNZFTAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-carbamoylbenzoic acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 4-methylphenylhydrazine to form the desired pyridazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Research has focused on its mechanism of action, bioavailability, and toxicity to determine its suitability for clinical use.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance, making them suitable for applications in electronics, coatings, and other advanced technologies.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing in substituent positions, heterocyclic cores, or functional groups:

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure N1 Substituent Carboxamide-Linked Phenyl Group Key Functional Groups
Target: N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine 4-Methylphenyl 2-Carbamoylphenyl Carboxamide, carbamoyl, methoxy, 6-oxo
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide Dihydropyridine 3-(Trifluoromethyl)benzyl 4-Carbamoylphenyl Carboxamide, carbamoyl, trifluoromethyl, 6-oxo
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide Pyridazine Methyl 4-Methoxyphenyl Carboxamide, methoxy, 6-oxo
Key Observations:

Heterocyclic Core Differences: The target compound and feature a pyridazine core, while uses a pyridine ring.

Substituent Effects :

  • The 4-methylphenyl group (target) provides moderate lipophilicity, whereas the 3-(trifluoromethyl)benzyl group in introduces strong electron-withdrawing effects and higher metabolic stability .
  • The 2-carbamoylphenyl group (target) may engage in ortho-specific hydrogen bonding, unlike the para-substituted carbamoyl in or methoxy in , which could alter binding orientation .

Hypothetical Physicochemical and Pharmacological Properties

Table 2: Calculated Properties and Inferred Bioactivity
Property Target Compound Compound Compound
Molecular Weight ~395.4 g/mol ~433.3 g/mol ~275.3 g/mol
Hydrogen Bond Donors (HBD) 3 (2x NH₂, 1x NH) 3 (2x NH₂, 1x NH) 2 (1x NH, 1x CONH)
Hydrogen Bond Acceptors (HBA) 6 7 5
logP (Estimated) ~2.1 ~2.5 ~1.8
Solubility (Predicted) Moderate (polar groups) Low (high lipophilicity) High (smaller size, methoxy)
Potential Bioactivity Kinase inhibition, anti-inflammatory Anticancer (CF3 group) Antibacterial (methoxy)
Discussion:
  • Target Compound : Balanced logP and solubility suggest suitability for oral bioavailability. The 2-carbamoylphenyl group may favor interactions with kinases or proteases.
  • Compound : The trifluoromethyl group enhances stability but reduces solubility, making it a candidate for hydrophobic target binding (e.g., tyrosine kinases) .
  • Compound : Smaller size and methoxy group improve solubility, aligning with antibacterial applications where polar interactions dominate .

Biological Activity

N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, supported by various studies and findings.

Synthesis

The synthesis of this compound involves multiple steps starting from simple aromatic compounds. The process typically includes:

  • Formation of the Dihydropyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of carbamoyl and methoxy groups is accomplished via nucleophilic substitution.
  • Final Modifications : The final product is purified using chromatographic techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-468) and lung cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
N-(2-carbamoylphenyl)-4-methoxy...MDA-MB-4685.0Induction of apoptosis via Akt inhibition
N-(2-carbamoylphenyl)-4-methoxy...A549 (Lung)7.5Cell cycle arrest at G2/M phase

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival:

  • Inhibition of Akt Pathway : The compound has been shown to inhibit the phosphorylation of Akt, a key regulator in cell survival signaling.
  • Induction of Apoptosis : Flow cytometry analyses indicate that treatment with the compound leads to increased rates of apoptosis, as evidenced by annexin V-FITC staining.
  • Cell Cycle Arrest : Observations suggest that the compound may cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Breast Cancer Cells : A study conducted on MDA-MB-468 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
    • Results : The study reported a 65% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Combination Therapy Studies : Research exploring combination therapies has shown that this compound can enhance the efficacy of existing chemotherapeutics like gefitinib, indicating potential for use in multi-drug regimens.

Discussion

The biological activity of this compound presents promising avenues for cancer treatment. Its ability to induce apoptosis and inhibit critical survival pathways positions it as a candidate for further development in oncology.

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